1,5-二苯基-3-戊酮

概览

描述

Synthesis Analysis

The synthesis of 1,5-Diphenyl-3-pentanone and its analogues involves various chemical routes. One study details the design and synthesis of novel 1,5-diphenyl-1-pentanone derivatives characterized by infrared (IR) and nuclear magnetic resonance (NMR) techniques (Yang et al., 2011). Another approach presents the synthesis of 1,5-diphenyl-1-pentanone analogues, emphasizing their structure-activity relationship and insecticidal activities (Tao et al., 2007).

Molecular Structure Analysis

The molecular structure of 1,5-Diphenyl-3-pentanone and its derivatives has been confirmed through various techniques, including IR and NMR. Studies have shown that these compounds can have significant structural diversity, which impacts their physical and chemical properties, as well as their biological activity (Zha et al., 2016).

Chemical Reactions and Properties

1,5-Diphenyl-3-pentanone undergoes various chemical reactions, contributing to its versatility in synthetic applications. For instance, its interaction with benzylpentacarbonylmanganese under specific conditions demonstrates the compound's reactivity towards cyclomanganation, a process that introduces manganese into the molecule, altering its properties and potential applications (Tully et al., 2005).

Physical Properties Analysis

The physical properties of 1,5-Diphenyl-3-pentanone derivatives, such as solubility, melting point, and stability, are crucial for their application in various fields. These properties are influenced by the molecular structure and substituents present in the compound. Studies focusing on the synthesis and characterization provide insights into these aspects, although specific details on physical properties may require targeted research for each derivative.

Chemical Properties Analysis

The chemical properties of 1,5-Diphenyl-3-pentanone, including its reactivity, potential as a synthetic intermediate, and interactions with other chemical entities, highlight its importance in organic chemistry. Its role as a precursor for the synthesis of novel heterocycles and its reactions under solvent-free conditions to produce 3-aryl-1,5-pentanedione derivatives demonstrate its chemical versatility (Zha et al., 2016).

科研应用

杀虫活性

1,5-二苯基-3-戊酮,一种从狼毒草中提取的天然产物,已被确认具有显著的杀虫特性。研究表明,这种化合物对各种害虫如棉蚜等常见蚜虫具有强大的活性。1,5-二苯基-3-戊酮的结构使其成为一种新型蚜虫杀虫剂的候选物质,研究重点在于合成类似物以增强其杀虫效果(L. Tao等,2007; Shaoxiang Yang et al., 2011)。

植物源杀虫剂

进一步探索1,5-二苯基-3-戊酮在害虫管理中的作用揭示了其作为植物源杀虫剂的有效性。它对棉蚜和小麦缨蚜等两种蚜虫表现出强大的接触和抗喂食活性,表明其作为环保杀虫剂替代品的潜力(G. Ping et al., 2001; P. Gao et al., 2001)。

乙酰胆碱酯酶抑制

研究还表明,1,5-二苯基-3-戊酮及其衍生物可以抑制乙酰胆碱酯酶,这是一种参与神经信号传导的酶。这种特性在开发与神经递质功能障碍相关的疾病治疗方面具有重要意义(Hou Tai-ping, 2006; M. P. Fulton & G. Mogey, 1954)。

降胆固醇活性

在药物化学中,一些1,5-二苯基-3-戊酮的衍生物已被研究其降胆固醇活性。这些研究对于开发管理胆固醇水平的新治疗药物至关重要(G. Carlson et al., 1975)。

抗喂食和杀虫特性

1,5-二苯基-3-戊酮已被制成微乳液以增强其杀虫特性。这些配方对各种昆虫如豆蚜和淡色库蚊等具有有效性,展示了该化合物广泛的害虫控制应用范围(Xiao-qiang Tang & T. Hou, 2008)。

抗菌研究

从1,5-二苯基-3-戊酮衍生物中提取的化合物已被测试其抗菌特性。这些研究有助于寻找新的抗菌剂,尤其是在抗生素耐药性不断增加的情况下(Tevaraj Suriyakala等,2022)。

新异环化合物的合成

1,5-二苯基-3-戊酮已被用于合成新的异环化合物,这是制药和其他生物活性分子开发中的基础过程(V. Padmavathi et al., 2002)。

提取和分离技术

对从狼毒草等天然来源中提取1,5-二苯基-3-戊酮的提取技术进行优化已成为研究课题。这项工作对于高效和可持续地生产这种化合物以供各种应用至关重要(Jinyong Peng et al., 2006)。

无溶剂合成

已开发了高效的无溶剂合成方法用于1,5-二苯基-3-戊酮的衍生物,突显了制药研究中朝着更环保的化学实践趋势(Y. Zha et al., 2016)。

性质

IUPAC Name |

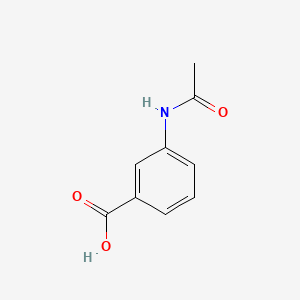

1,5-diphenylpentan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-10H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JENANTGGBLOTIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

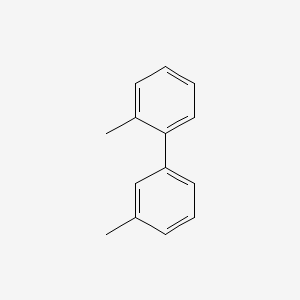

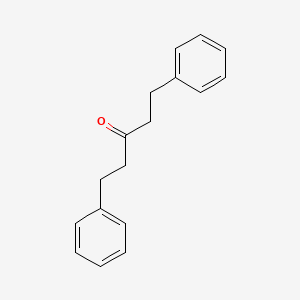

C1=CC=C(C=C1)CCC(=O)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10202250 | |

| Record name | 1,5-Diphenyl-3-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Diphenyl-3-pentanone | |

CAS RN |

5396-91-8 | |

| Record name | 1,5-Diphenyl-3-pentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005396918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzylacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzylacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4397 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Diphenyl-3-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。